3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of similar compounds involves sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of the starting material with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis
The compound is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
Similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .Scientific Research Applications
Antimicrobial and Antifungal Applications
- A study on the synthesis of new tetrahydropyrimidine derivatives, including those with chlorophenyl groups, reported significant inhibition of bacterial and fungal growth, suggesting potential antimicrobial applications for related compounds (J. Akbari et al., 2008).
Anti-inflammatory and Analgesic Properties
- Research into novel benzodifuranyl derivatives, including pyrimidine and oxadiazepine compounds, demonstrated analgesic and anti-inflammatory activities, highlighting the therapeutic potential of structurally similar compounds (A. Abu‐Hashem et al., 2020).
Synthesis and Characterization of Polymers
- Studies have explored the synthesis and properties of aromatic polyamides and polyimides based on pyrimidine derivatives, suggesting applications in the development of new materials with high thermal stability and solubility in polar solvents (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Antiviral and Anticancer Activities
- Compounds structurally related to pyrrolo[3,2-d]pyrimidine have been investigated for their antiproliferative and antiviral activities, with some showing significant effects against various cancer cell lines and viruses, indicating the potential for drug development (J. Pudlo et al., 1990).
Exploration of Optical Properties
- The synthesis and optical properties of diimidazole derivatives, including those derived from pyrimidine structures, have been studied, revealing potential applications in the development of materials with specific fluorescence-emitting abilities (Hong-Fang Chen et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N4O3/c1-27-10-14(19(29)25-9-13-15(23)3-2-4-16(13)24)17-18(27)20(30)28(21(31)26-17)12-7-5-11(22)6-8-12/h2-8,10H,9H2,1H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRDKKGLIUDLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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